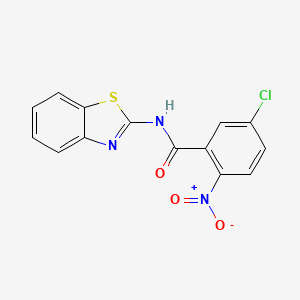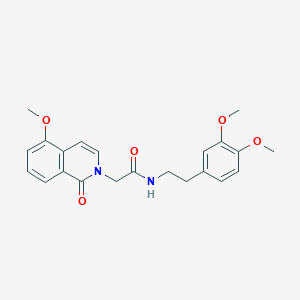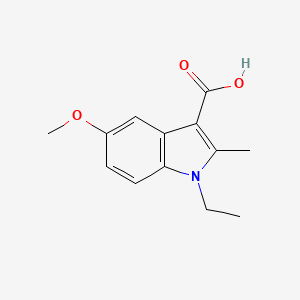
2-(1-Cyclopropylethoxy)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Cyclopropylethoxy)pyridine-3-carbonitrile, also known as CP-945,598, is a chemical compound that has attracted attention in the scientific community due to its potential therapeutic properties. The compound belongs to the class of pyridine-carbonitriles and has been extensively studied for its mechanism of action and potential applications in scientific research.
Aplicaciones Científicas De Investigación
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for the synthesis of various heterocyclic compounds. Its nitrile group can undergo various transformations, such as reduction to amines or conversion to carboxylic acids, amides, and esters, which are pivotal in drug design and development .
Medicinal Chemistry
“2-(1-Cyclopropylethoxy)pyridine-3-carbonitrile” is a valuable precursor in medicinal chemistry for the creation of compounds with potential therapeutic effects. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Materials Science
Environmental Science
In environmental science, derivatives of pyridine carbonitriles could be explored for their use in the removal of heavy metals from wastewater, as they can act as ligands to bind and precipitate metal ions .
Biological Research
The pyridine ring present in “2-(1-Cyclopropylethoxy)pyridine-3-carbonitrile” is a common motif in many bioactive molecules. It can be used to study biological pathways and develop enzyme inhibitors that have applications in treating diseases .
Pharmaceutical Development
In the pharmaceutical industry, this compound can be used to synthesize new drug candidates. The pyridine nucleus is a common scaffold in many drugs, and modifications to this core structure can lead to the discovery of new pharmacologically active agents.
Analytical Chemistry
“2-(1-Cyclopropylethoxy)pyridine-3-carbonitrile” can be utilized as a standard or reagent in analytical methods such as HPLC and mass spectrometry to quantify or detect the presence of related substances in complex mixtures .
Nanotechnology
Propiedades
IUPAC Name |
2-(1-cyclopropylethoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(9-4-5-9)14-11-10(7-12)3-2-6-13-11/h2-3,6,8-9H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXACDINPBFAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2849509.png)
![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)


![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2849513.png)

![5-Bromo-2-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849520.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2849524.png)
![3-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2849525.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2849527.png)
![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2849530.png)
